molecular formula C9H7F3O3 B6335236 Methyl 4-(trifluoromethyl)phenylcarbonate CAS No. 190664-47-2

Methyl 4-(trifluoromethyl)phenylcarbonate

Cat. No. B6335236
CAS RN: 190664-47-2
M. Wt: 220.14 g/mol
InChI Key: SXHKLTHROIWBPW-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)phenylcarbonate (MTFPC) is a synthetic compound belonging to the group of organic compounds known as carbonates. It is a colorless, odorless, and slightly water-soluble organic compound that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, MTFPC has been used in the production of polymers, as a solvent, and as a reagent in the synthesis of other compounds. The purpose of

Scientific Research Applications

Methyl 4-(trifluoromethyl)phenylcarbonate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceutically active compounds, such as anti-inflammatory agents and antimalarial agents. It has also been used in the synthesis of agrochemicals and polymers. In addition, this compound has been used as a reagent in the synthesis of other compounds, such as aldehydes and ketones.

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)phenylcarbonate is not fully understood. However, it is thought to act as an acid scavenger, binding to and neutralizing acids in the environment. This can be beneficial in the synthesis of pharmaceutically active compounds, as it can reduce the formation of unwanted side products. In addition, this compound can react with other compounds in the environment, forming new compounds that can have beneficial properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to be non-toxic and non-irritating. It has also been shown to have no mutagenic or carcinogenic effects. In addition, this compound has been shown to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

Methyl 4-(trifluoromethyl)phenylcarbonate has several advantages for use in lab experiments. It is a relatively inexpensive and easily accessible compound, and it is non-toxic and non-irritating. In addition, it can be used as a reagent in the synthesis of other compounds, and it can act as an acid scavenger. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it can react with other compounds in the environment, forming unwanted side products.

Future Directions

Methyl 4-(trifluoromethyl)phenylcarbonate has potential applications in the synthesis of pharmaceutically active compounds, agrochemicals, and polymers. In addition, it could be used as a reagent in the synthesis of other compounds, and it could be used as an acid scavenger. Further research is needed to explore the potential applications of this compound and to develop methods for its synthesis and use.

Synthesis Methods

Methyl 4-(trifluoromethyl)phenylcarbonate can be synthesized from the reaction of trifluoromethyl phenol and dimethyl carbonate. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds in two steps. In the first step, the trifluoromethyl phenol is deprotonated by the base, forming a trifluoromethyl phenoxide ion. In the second step, the trifluoromethyl phenoxide ion reacts with the dimethyl carbonate to form this compound. The reaction can be summarized as follows:
Trifluoromethyl phenol + dimethyl carbonate → this compound

properties

IUPAC Name

methyl [4-(trifluoromethyl)phenyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)15-7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHKLTHROIWBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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